N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-N-ethyl-formamide N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-N-ethyl-formamide
Brand Name: Vulcanchem
CAS No.: 1227694-93-0
VCID: VC0032452
InChI: InChI=1S/C14H18N2O2/c1-4-16(11-17)13-7-5-6-12(10-13)14(18)8-9-15(2)3/h5-11H,4H2,1-3H3/b9-8+
SMILES: CCN(C=O)C1=CC=CC(=C1)C(=O)C=CN(C)C
Molecular Formula: C14H18N2O2
Molecular Weight: 246.31

N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-N-ethyl-formamide

CAS No.: 1227694-93-0

Cat. No.: VC0032452

Molecular Formula: C14H18N2O2

Molecular Weight: 246.31

* For research use only. Not for human or veterinary use.

N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-N-ethyl-formamide - 1227694-93-0

Specification

CAS No. 1227694-93-0
Molecular Formula C14H18N2O2
Molecular Weight 246.31
IUPAC Name N-[3-[(E)-3-(dimethylamino)prop-2-enoyl]phenyl]-N-ethylformamide
Standard InChI InChI=1S/C14H18N2O2/c1-4-16(11-17)13-7-5-6-12(10-13)14(18)8-9-15(2)3/h5-11H,4H2,1-3H3/b9-8+
Standard InChI Key MKWALYKLPYTWFD-CMDGGOBGSA-N
SMILES CCN(C=O)C1=CC=CC(=C1)C(=O)C=CN(C)C

Introduction

Chemical Identity and Structural Characteristics

N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-N-ethyl-formamide features a complex molecular structure with several functional groups that contribute to its chemical reactivity and pharmaceutical relevance. The compound contains a phenyl ring substituted at the 3-position with a (2E)-3-(dimethylamino)-1-oxo-2-propen-1-yl group, while also containing N-ethyl and formamide components. This structural arrangement enables it to participate in various chemical transformations, particularly those leading to heterocyclic compounds used in pharmaceutical applications.

The (2E) designation in the nomenclature indicates the trans configuration of the carbon-carbon double bond in the propenyl group, an important stereochemical feature that influences the compound's reactivity and biological activity profiles. The presence of the dimethylamino group confers basic properties to the molecule, while the oxo (carbonyl) functionality provides sites for nucleophilic attack during synthetic transformations.

Physical and Chemical Properties

N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-N-ethyl-formamide is commercially available as a brown solid, with specific physical and chemical characteristics that make it suitable for laboratory and industrial applications . The compound demonstrates good solubility in various organic solvents, which facilitates its use in different synthetic protocols and formulation processes.

Table 1: Physical and Chemical Properties of N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-N-ethyl-formamide

PropertyDescription/Value
Physical StateBrown Solid
SolubilitySoluble in Chloroform, Dichloromethane, Dimethylformamide, Dimethylsulfoxide
Related LiteratureRadl, S. et al.: J. Heterocyclic. Chem., 47, 276 (2010)
FunctionReactant in preparation of impurities and degradation products of Zaleplon
Commercial AvailabilityAvailable from suppliers such as United States Biological (Cat. no: 165233)

Synthetic Pathways and Chemical Relationships

Understanding the synthetic pathways involving N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-N-ethyl-formamide is crucial for appreciating its role in pharmaceutical development. The compound participates in important chemical transformations that lead to various pharmaceutical intermediates, particularly those related to zaleplon synthesis.

Role in Zaleplon Synthesis

N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-N-ethyl-formamide plays a significant role in the synthesis of zaleplon, a medication known for its anxiolytic, antiepileptic, sedative, and hypnotic properties . Zaleplon (N-[3-(3-cyanopyrazolo-[1,5-a]-pyrimidin-7-yl)-phenyl]-N-ethyl acetamide) is synthesized through processes that involve compounds structurally related to N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-N-ethyl-formamide.

The synthetic pathway involves the alkylation of 3-[3-(dimethylamino)-1-oxo-2-propenyl]-phenyl]-acetamide with ethyl iodide in the presence of an alkali metal hydroxide or alkoxide in a polar aprotic solvent . This results in the formation of N-ethyl-[3-[3-(dimethylamino)-1-oxo-2-propenyl]-phenyl]-acetamide, which then undergoes condensation with 3-amino-4-cyanopyrazole to yield zaleplon . This process demonstrates the importance of compounds with similar structural features to our target molecule in pharmaceutical synthesis.

Comparative Analysis with Related Compounds

When comparing N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-N-ethyl-formamide with structurally related compounds used in zaleplon synthesis, several important similarities and differences emerge. The structural relationship between N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-N-ethyl-formamide and compounds like N-ethyl-[3-[3-(dimethylamino)-1-oxo-2-propenyl]-phenyl]-acetamide highlights the subtle chemical modifications that influence reactivity and functionality in pharmaceutical synthesis.

These structural relationships are particularly important when considering the preparation of impurities and degradation products of zaleplon, as noted in the literature . The slight variations in functional groups between these compounds can significantly impact their chemical behavior, stability, and reactivity profiles, making them valuable tools in pharmaceutical research and quality control processes.

Pharmaceutical Applications and Significance

The primary pharmaceutical significance of N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-N-ethyl-formamide lies in its connection to zaleplon, a non-benzodiazepine hypnotic agent used for the short-term treatment of insomnia. Understanding the role of this compound in the preparation of zaleplon impurities and degradation products is essential for pharmaceutical quality control and regulatory compliance.

Process StepReactantsConditionsBenefits
Alkylation3-[3-(dimethylamino)-1-oxo-2-propenyl]-phenyl]-acetamide + ethyl iodideAlkali metal hydroxide/alkoxide in polar aprotic solvent at 20-30°C High yields, low impurity levels
Condensation and CyclizationN-ethyl-[3-[3-(dimethylamino)-1-oxo-2-propenyl]-phenyl]-acetamide + 3-amino-4-cyanopyrazoleWater immiscible acids in aqueous solvents or cation exchange resins Efficient formation of zaleplon

These optimized conditions represent significant advancements in pharmaceutical synthesis technology and highlight the importance of understanding the reactivity and behavior of compounds like N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-N-ethyl-formamide in developing efficient and cost-effective manufacturing processes.

Research Findings and Literature Context

The scientific literature provides valuable insights into the properties and applications of N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-N-ethyl-formamide, particularly through the work of Radl and colleagues published in the Journal of Heterocyclic Chemistry . This research establishes the compound's relevance in heterocyclic chemistry, a field of significant importance in pharmaceutical development.

Heterocyclic Chemistry Applications

The connection between N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-N-ethyl-formamide and heterocyclic chemistry is particularly noteworthy, as heterocyclic compounds form the core structures of numerous pharmaceutically active molecules. The study by Radl et al. (2010) provides insights into the compound's role in heterocyclic synthesis pathways, potentially involving transformations that lead to biologically active compounds .

The significance of heterocyclic chemistry in pharmaceutical development cannot be overstated, as heterocyclic structures are present in approximately 75% of all pharmaceutically active compounds. The ability to synthesize and modify these structures efficiently is crucial for drug discovery and development, making compounds like N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-N-ethyl-formamide valuable tools in medicinal chemistry research.

Analytical Considerations

For researchers working with N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-N-ethyl-formamide, analytical considerations are important for ensuring the compound's identity, purity, and stability. The compound's solubility in common organic solvents like chloroform, dichloromethane, dimethylformamide, and dimethylsulfoxide facilitates its characterization using various analytical techniques, including NMR spectroscopy, mass spectrometry, and chromatographic methods .

These analytical approaches are essential for confirming the structure and purity of the compound, particularly when it is used in pharmaceutical research and development. The ability to accurately characterize and quantify N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-N-ethyl-formamide is critical for ensuring the reliability and reproducibility of synthetic processes involving this compound.

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